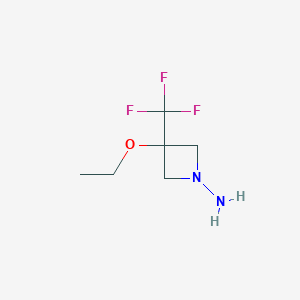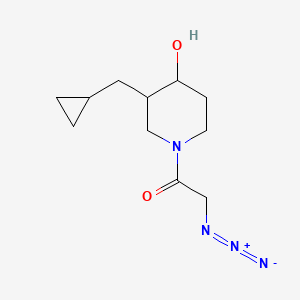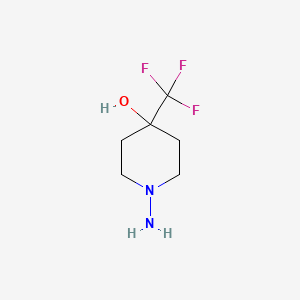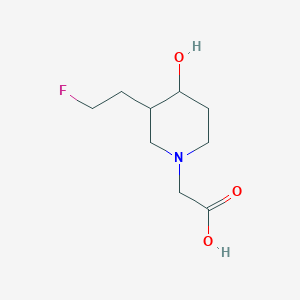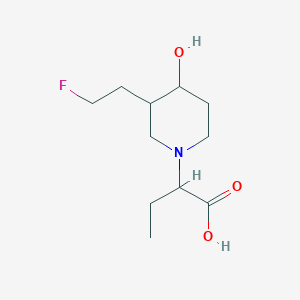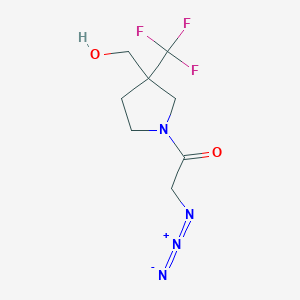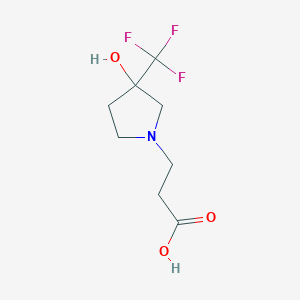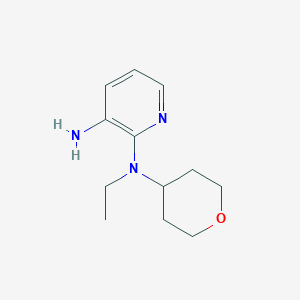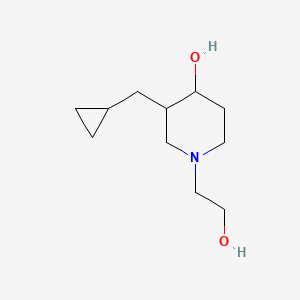![molecular formula C12H12N2O2S B1491536 3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-94-8](/img/structure/B1491536.png)
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
“3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that belongs to a class of organic compounds known as thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as the one , have been studied for their potential anticancer properties . The presence of the thiophene moiety is significant in pharmacology, and compounds containing this structure have been explored for their ability to inhibit the growth of cancer cells. Research into the specific anticancer mechanisms of this compound could lead to the development of new therapeutic agents.
Organic Semiconductors
The thiophene ring is a key component in the development of organic semiconductors . The compound’s structure could be utilized in creating semiconducting materials for use in electronic devices. Its potential for high electrical conductivity and stability under various conditions makes it a candidate for further research in this field.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules play a crucial role in the advancement of OFETs . The compound could be investigated for its electrical properties and how it can be integrated into OFET designs to improve performance, such as charge mobility and on/off ratios.
Organic Light-Emitting Diodes (OLEDs)
Compounds with a thiophene ring system have been used in the fabrication of OLEDs . The compound’s ability to transport electrons and holes makes it a valuable material for research in developing more efficient and durable OLEDs.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . The compound could be applied to protect metals and alloys from corrosion, particularly in harsh environments, thereby extending the life of these materials.
Material Science: Organic Photovoltaics
The structural features of thiophene derivatives make them suitable for use in organic photovoltaic cells . The compound could contribute to the absorption and conversion of solar energy into electricity, offering a pathway to more sustainable energy sources.
Anti-Inflammatory Drugs
Thiophene derivatives have been reported to exhibit anti-inflammatory properties . This compound could be synthesized and tested as a potential anti-inflammatory agent, providing an alternative to existing nonsteroidal anti-inflammatory drugs.
Dental Anesthetics
Some thiophene derivatives are used as voltage-gated sodium channel blockers and dental anesthetics . Research into the compound’s anesthetic properties could lead to its application in dental procedures, enhancing patient comfort and pain management.
Future Directions
Thiophene-based analogs, such as “3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione”, have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
3-cyclopropyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11-6-9(5-8-3-4-17-7-8)13-12(16)14(11)10-1-2-10/h3-4,6-7,10H,1-2,5H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILLXEDWLOHMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



